Benzene, (nonafluorobutyl)-

Catalog No.
S6605041
CAS No.
2398-75-6
M.F
C10H5F9
M. Wt
296.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, (nonafluorobutyl)-

CAS Number

2398-75-6

Product Name

Benzene, (nonafluorobutyl)-

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutylbenzene

Molecular Formula

C10H5F9

Molecular Weight

296.13 g/mol

InChI

InChI=1S/C10H5F9/c11-7(12,6-4-2-1-3-5-6)8(13,14)9(15,16)10(17,18)19/h1-5H

InChI Key

PACASBRIKDMTSP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Benzene, (nonafluorobutyl)- is a specialized organic compound that combines a benzene ring with a nonafluorobutyl group. This compound is notable for its unique properties derived from both the aromatic nature of benzene and the highly fluorinated alkyl chain. The presence of fluorine atoms significantly alters the physical and chemical characteristics of the compound, making it of interest in various scientific and industrial applications.

Typical of benzene derivatives, primarily electrophilic substitution reactions. The high electron density in the benzene ring makes it susceptible to electrophiles. Common reactions include:

  • Nitration: Reaction with concentrated nitric acid in the presence of sulfuric acid to form nitro derivatives.
  • Sulfonation: Treatment with fuming sulfuric acid to yield sulfonic acid derivatives.
  • Halogenation: Reaction with halogens in the presence of Lewis acids to produce aryl halides.
  • Friedel-Crafts Reactions: Alkylation or acylation using alkyl or acyl halides in the presence of Lewis acids like aluminum chloride .

Synthesis of benzene, (nonafluorobutyl)- generally involves:

  • Fluorination of Benzene Derivatives: Using fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions.
  • Alkylation Reactions: Employing Friedel-Crafts alkylation techniques where a nonafluorobutyl halide reacts with benzene in the presence of a Lewis acid catalyst.
  • Functional Group Transformations: Modifying existing benzene derivatives through various synthetic pathways to introduce the nonafluorobutyl group .

Benzene, (nonafluorobutyl)- has potential applications in:

  • Fluorinated Surfactants: Used in formulations requiring low surface tension and high stability.
  • Specialty Chemicals: As an intermediate in the synthesis of more complex fluorinated compounds.
  • Research: In studies related to material science and organic chemistry due to its unique properties.

Interaction studies for benzene, (nonafluorobutyl)- mainly focus on its reactivity with electrophiles and nucleophiles. The introduction of the nonafluorobutyl group can influence the stability and reactivity of intermediates formed during these interactions. Studies on similar compounds indicate that fluorinated groups may enhance solubility in organic solvents while decreasing miscibility with water, affecting biological interactions and environmental behavior .

Several compounds share structural similarities with benzene, (nonafluorobutyl)-, particularly those containing fluorinated alkyl groups or aromatic systems. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
BenzeneAromatic HydrocarbonBasic structure; foundational for many derivatives
NonafluoropentaneFluorinated AlkaneLonger carbon chain; less aromatic character
PerfluorooctaneFully Fluorinated AlkaneHigh stability; used in industrial applications
TrifluoroacetophenoneAromatic KetoneContains a ketone functional group; different reactivity profile

Benzene, (nonafluorobutyl)- stands out due to its combination of an aromatic system with a highly fluorinated side chain, influencing both its chemical reactivity and potential applications uniquely compared to these similar compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

9

Exact Mass

296.02475362 g/mol

Monoisotopic Mass

296.02475362 g/mol

Heavy Atom Count

19

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-11-23

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